1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C13H16FN3OS. It is known for its unique structure, which includes a piperidine ring, a fluorophenyl group, and a carbamothioyl moiety.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, piperidine, and carbon disulfide.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine or sodium hydroxide.
Synthetic Route: The synthetic route involves the reaction of 4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate. .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and varying temperatures and pressures.
Scientific Research Applications
1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. It may also interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-[(4-Methylphenyl)carbamothioyl]piperidine-4-carboxamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s solubility and pharmacokinetic properties.
1-[(4-Methoxyphenyl)carbamothioyl]piperidine-4-carboxamide: The methoxy group can alter the compound’s electronic properties and its interaction with biological targets
Properties
IUPAC Name |
1-[(4-fluorophenyl)carbamothioyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3OS/c14-10-1-3-11(4-2-10)16-13(19)17-7-5-9(6-8-17)12(15)18/h1-4,9H,5-8H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJSPHOZLNSJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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